molecular formula C21H19N B3348057 9-Benzyl-10-methyl-9,10-dihydroacridine CAS No. 150787-21-6

9-Benzyl-10-methyl-9,10-dihydroacridine

Cat. No. B3348057
CAS RN: 150787-21-6
M. Wt: 285.4 g/mol
InChI Key: XGFSGMIVOKKHLZ-UHFFFAOYSA-N
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Description

9-Benzyl-10-methyl-9,10-dihydroacridine is a chemical compound . It is a derivative of 10-Methyl-9,10-dihydroacridine .


Synthesis Analysis

The synthesis of 9-Benzyl-10-methyl-9,10-dihydroacridine involves the reaction of methyl magnesium iodide with N-benzylacridinium bromide . The reaction is carried out in dry ether, yielding the product in 80% yield .


Molecular Structure Analysis

The molecular structure of 9-Benzyl-10-methyl-9,10-dihydroacridine is derived from the structure of 10-Methyl-9,10-dihydroacridine . The benzyl group is attached to the 9-position of the acridine ring .


Chemical Reactions Analysis

One of the key reactions involving 9-Benzyl-10-methyl-9,10-dihydroacridine is the benzyl group migration . When treated with n-butyl lithium, the benzyl group migrates from the 10-position to the 9-position . This rearrangement occurs intramolecularly .


Physical And Chemical Properties Analysis

The physical and chemical properties of 9-Benzyl-10-methyl-9,10-dihydroacridine are similar to those of 10-Methyl-9,10-dihydroacridine . The average mass is 195.260 Da and the monoisotopic mass is 195.104797 Da .

Mechanism of Action

The mechanism of action of 9-Benzyl-10-methyl-9,10-dihydroacridine involves the formation of a carbanion, followed by a fast elimination in which the benzyl group migrates .

Future Directions

The future directions for the study of 9-Benzyl-10-methyl-9,10-dihydroacridine could involve further exploration of its chemical reactions, particularly the benzyl group migration . Additionally, its potential applications in various fields, such as pharmacology, could be investigated.

properties

IUPAC Name

9-benzyl-10-methyl-9H-acridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N/c1-22-20-13-7-5-11-17(20)19(15-16-9-3-2-4-10-16)18-12-6-8-14-21(18)22/h2-14,19H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGFSGMIVOKKHLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(C3=CC=CC=C31)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70570583
Record name 9-Benzyl-10-methyl-9,10-dihydroacridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70570583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Benzyl-10-methyl-9,10-dihydroacridine

CAS RN

150787-21-6
Record name 9-Benzyl-10-methyl-9,10-dihydroacridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70570583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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